Bis(2,3,4-trihydroxyphenyl)methanone
Description
Structure
2D Structure
Properties
CAS No. |
75440-84-5 |
|---|---|
Molecular Formula |
C13H10O7 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
bis(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H |
InChI Key |
WFVRYQQSGLPHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
Chemical Properties and Synthesis of Bis 2,3,4 Trihydroxyphenyl Methanone
Bis(2,3,4-trihydroxyphenyl)methanone is an organic compound with a well-defined chemical structure and properties. nih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H10O7 | nih.gov |
| Molecular Weight | 278.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2,2',3,3',4,4'-Hexahydroxybenzophenone | nih.gov |
The synthesis of hydroxylated benzophenones, including this compound, can be approached through several established organic chemistry routes. A common and effective method involves the demethylation of the corresponding methylated hydroxybenzophenone precursors. google.com This ether cleavage is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). google.com The reaction proceeds by treating the partially or completely methylated benzophenone (B1666685) ether with AlCl₃, often in the presence of compounds like urea (B33335) or dimethylformamide to prevent agglomeration, followed by hydrolysis to yield the final hydroxylated product in good yields. google.com Other synthetic strategies for related structures have also been developed, highlighting a range of methodologies available for producing this class of compounds. rsc.org
Research Findings on Biological Activities
Antioxidant Activity
The structural analogue (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has been identified as a highly potent antioxidant and radical scavenger. nih.gov Its efficacy has been evaluated through a variety of in vitro assays that measure different aspects of antioxidant capacity.
Radical Scavenging: The compound demonstrates exceptional scavenging activity against stable free radicals like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picryl-hydrazyl (DPPH), as well as the N,N-dimethyl-p-phenylenediamine (DMPD) radical and the superoxide (B77818) anion radical (O₂·⁻). nih.gov
Reducing Power: It also shows significant reducing power, measured by its ability to transform Fe³⁺ to Fe²⁺ in assays such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC). nih.gov
Metal Chelating: The ability to chelate ferrous ions (Fe²⁺) is another important antioxidant mechanism exhibited by this compound. nih.gov
In comparative studies, the antioxidant power of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone was found to be superior to that of standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-tocopherol, and trolox. nih.gov This high level of activity is attributed to the presence of five phenolic hydroxyl groups across its two aromatic rings. nih.gov
Interactive Data Table: Antioxidant Activity Profile of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
| Assay Type | Activity | Comparison | Source |
|---|---|---|---|
| DPPH Radical Scavenging | High | Potent Scavenger | nih.gov |
| ABTS Radical Scavenging | High | Potent Scavenger | nih.gov |
| Superoxide Anion Scavenging | High | Effective | nih.gov |
| FRAP (Reducing Power) | High | Strong Reductant | nih.gov |
| CUPRAC (Reducing Power) | High | Strong Reductant | nih.gov |
| Fe²⁺ Chelating Activity | Present | Effective Chelator | nih.gov |
Enzyme Inhibition
Research has also demonstrated the ability of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives to act as effective enzyme inhibitors. tandfonline.comnih.gov Specifically, these compounds have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II. nih.govtandfonline.com Carbonic anhydrases are metalloenzymes that play crucial roles in pH regulation and other physiological processes.
The parent compound and its brominated derivatives showed significant inhibitory effects on both hCA I and hCA II. tandfonline.com The inhibition potency, measured by IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (the inhibition constant), indicates a strong interaction between these polyphenolic methanones and the enzymes. nih.govtandfonline.com
Interactive Data Table: Carbonic Anhydrase Inhibition by (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Source |
|---|---|---|---|---|
| Derivative 14 | hCA I | 3.22 | 1.19 ± 1.4 | tandfonline.comnih.gov |
| Derivative 13 | hCA II | 18.52 | 3.25 ± 1.13 | nih.gov |
| Synthesized Compounds (Range) | hCA I | 3.22 - 54.28 | Not specified | nih.gov |
These findings highlight the potential of the polyphenolic methanone (B1245722) structure as a scaffold for designing potent enzyme inhibitors for therapeutic applications.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a symmetrical molecule like this compound, the most logical retrosynthetic disconnection is at the carbonyl group.
This disconnection suggests a convergent synthesis, where two identical aromatic rings are coupled to a central carbonyl moiety. This leads to two primary synthetic strategies:
Friedel-Crafts Acylation: This is a classic and direct approach where two molecules of a highly activated phenol (B47542), such as 1,2,3-trihydroxybenzene (pyrogallol), react with a carbonyl equivalent.
Functional Group Interconversion: An alternative strategy involves the synthesis of a precursor molecule with protected hydroxyl groups, followed by a deprotection step to yield the final product. This is often necessary to control reactivity and prevent unwanted side reactions.
The key challenge in the synthesis of polyhydroxylated benzophenones is managing the high reactivity of the electron-rich aromatic rings and the potential for multiple side reactions. Therefore, the choice of synthetic route and the use of protecting groups are critical for a successful synthesis.
Established Synthetic Routes to Diaryl Methanones with Polyhydroxylated Aromatic Rings
The synthesis of diaryl methanones bearing multiple hydroxyl groups on the aromatic rings can be achieved through several established methods. These routes often involve the formation of the central carbonyl bridge followed by modification of the peripheral functional groups.
Friedel-Crafts Acylation Reactions in Benzophenone (B1666685) Synthesis
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.orgorganic-chemistry.org In the context of this compound, this would theoretically involve the reaction of two equivalents of 1,2,3-trihydroxybenzene (pyrogallol) with a suitable acylating agent in the presence of a Lewis acid catalyst.
Table 1: Potential Reactants for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst |
| 1,2,3-Trihydroxybenzene (Pyrogallol) | Phosgene (COCl₂) or equivalent | Aluminum chloride (AlCl₃) |
| 1,2,3-Trimethoxybenzene | Phosgene (COCl₂) or equivalent | Aluminum chloride (AlCl₃) |
| 1,2,3-Trihydroxybenzene (Pyrogallol) | 2,3,4-Trihydroxybenzoic acid | Polyphosphoric acid (PPA) |
The direct acylation of pyrogallol (B1678534) is challenging due to the high reactivity of the ring and the potential for complexation of the Lewis acid with the hydroxyl groups, which can deactivate the catalyst. A more viable approach involves the use of a protected pyrogallol derivative, such as 1,2,3-trimethoxybenzene. The methoxy (B1213986) groups are less coordinating to the Lewis acid and still provide sufficient activation for the electrophilic aromatic substitution to occur. Following the acylation, the methoxy groups can be deprotected to yield the desired polyhydroxylated product.
Demethylation Strategies for Poly(methoxyphenyl)methanone Precursors
A common and effective strategy for the synthesis of polyhydroxybenzophenones is the demethylation of their corresponding polymethoxy precursors. orgsyn.orgmdma.chsemanticscholar.org This approach circumvents the challenges associated with the direct use of highly reactive phenols in Friedel-Crafts reactions. The synthesis of Bis(2,3,4-trimethoxyphenyl)methanone can be achieved with greater control, followed by the cleavage of the methyl ethers to unveil the hydroxyl groups.
Several reagents are effective for the demethylation of aryl methyl ethers, with boron tribromide (BBr₃) being one of the most powerful and widely used. orgsyn.orgmdma.chsemanticscholar.orgnih.govresearchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.
Another reagent that can be employed for demethylation is hydrobromic acid (HBr), often in acetic acid or as an aqueous solution at elevated temperatures. mdma.chcommonorganicchemistry.com This method, while effective, can sometimes require harsher conditions than BBr₃.
Table 2: Common Demethylation Reagents and Conditions
| Reagent | Typical Conditions |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |
| Hydrobromic acid (HBr) | Acetic acid, reflux |
| Pyridinium hydrochloride | Molten, 180-220 °C mdma.ch |
The choice of demethylation reagent depends on the specific substrate and the presence of other functional groups in the molecule. For a robust precursor like Bis(2,3,4-trimethoxyphenyl)methanone, BBr₃ offers a reliable method for complete demethylation to yield this compound.
Multi-Step Reaction Protocols for Structural Elaboration
The synthesis of structurally modified derivatives of this compound often requires multi-step reaction protocols. These protocols typically involve a combination of protection, functionalization, and deprotection steps to achieve the desired molecular architecture.
A general multi-step approach for the synthesis of a substituted analogue could involve the following sequence:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting phenol (e.g., pyrogallol) are protected, most commonly as methyl ethers, to control their reactivity.
Friedel-Crafts Acylation: The protected phenol undergoes Friedel-Crafts acylation to form the benzophenone core.
Structural Modification: The desired functional groups (e.g., halogens) are introduced onto the aromatic rings of the protected benzophenone.
Deprotection: The protecting groups are removed to yield the final substituted polyhydroxybenzophenone.
This strategic approach allows for the regioselective introduction of substituents that would be difficult to achieve on the highly activated, unprotected polyhydroxylated system.
Preparation of Structurally Modified Derivatives
The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Halogenation is a common modification that can significantly alter the electronic and biological characteristics of the parent compound.
Halogenation Reactions (e.g., Bromination) to Yield Substituted Analogues
The electron-rich nature of the aromatic rings in polyhydroxybenzophenones makes them highly susceptible to electrophilic halogenation. organic-chemistry.orgmissouri.eduwikipedia.org Bromination, in particular, can be readily achieved using mild brominating agents.
N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of activated aromatic rings. organic-chemistry.orgmissouri.eduwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the regioselectivity of the bromination is dictated by the directing effects of the hydroxyl groups. In the case of this compound, the hydroxyl groups are strongly activating and ortho-, para-directing. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl groups.
Table 3: Common Brominating Agents for Aromatic Compounds
| Reagent | Typical Conditions |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature youtube.com |
| Bromine (Br₂) | Acetic acid or other polar solvents |
| Pyridinium tribromide | Varies depending on substrate |
The precise control of stoichiometry and reaction conditions is crucial to achieve the desired degree of bromination and to avoid the formation of polybrominated byproducts. The synthesis of specific brominated analogues of this compound would likely proceed through the bromination of the parent compound or a protected precursor, followed by deprotection if necessary.
Derivatization through Functional Group Interconversions on Phenolic Moieties
The phenolic hydroxyl groups are the most reactive sites on the this compound scaffold, making them primary targets for chemical modification. The presence of three adjacent hydroxyl groups on each phenyl ring—a pyrogallol-like motif—confers a high degree of nucleophilicity and susceptibility to electrophilic attack on the aromatic system. Functional group interconversions of these moieties are pivotal for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and biological activity. Key derivatization strategies include esterification, etherification (O-alkylation), and halogenation.
Esterification:
The conversion of the phenolic hydroxyl groups to esters is a common and straightforward derivatization technique. This transformation is typically achieved by reacting the parent compound with acylating agents like acid anhydrides or acyl chlorides in the presence of a base or acid catalyst. Esterification significantly impacts the molecule's polarity and can serve as a protecting group strategy in more complex synthetic routes. For polyphenolic compounds, peracetylation using acetic anhydride (B1165640) is a simple and effective method to alter hydrophobicity. mdpi.com The reaction generally proceeds to completion, yielding the corresponding hexa-ester derivative.
Studies on various polyphenolics, including condensed tannins and other hydroxybenzophenones, have established general methodologies for this conversion. mdpi.comnih.gov For instance, the reaction of 4-hydroxybenzophenone (B119663) with various benzoyl chlorides demonstrates the feasibility of attaching different aryl ester groups. nih.gov Enzymatic methods, often employing lipases like Novozym 435, offer a milder and more selective alternative for esterifying phenolic compounds with fatty acids, which can enhance their lipophilicity. mdpi.com
Etherification (O-Alkylation):
Alkylation of the phenolic hydroxyls to form ethers is another fundamental derivatization. This reaction is typically performed using alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) under basic conditions. The base, commonly a carbonate like potassium carbonate or a stronger base like sodium hydride, deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent.
The synthesis of related hydroxybenzophenone derivatives provides insight into this process. For example, compounds such as methanone, bis(2-hydroxy-4-methoxyphenyl)- and methanone, bis(4-ethoxy-2-hydroxyphenyl)- are well-documented, indicating that O-alkylation of dihydroxybenzophenone (B1166750) precursors is a standard procedure. appchemical.com Given the similar reactivity of the hydroxyl groups in this compound, these methods are directly applicable to produce the corresponding hexa-ether derivatives. The degree of alkylation can potentially be controlled by stoichiometric adjustment of the reagents.
Halogenation:
The electron-rich nature of the two pyrogallol rings makes this compound highly susceptible to electrophilic aromatic substitution, particularly halogenation. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this specific molecule, the only available positions for substitution are C5 and C5'. Direct bromination or chlorination using reagents like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms onto the aromatic rings.
Enzymatic halogenation, employing haloperoxidases, represents a greener alternative to traditional chemical methods for modifying electron-rich phenolic substrates. nih.gov These enzymes can catalyze the chlorination, bromination, and iodination of aromatic compounds in the presence of a halide ion and hydrogen peroxide. nih.gov
Sulfonation:
Sulfonation is another important electrophilic aromatic substitution that can be performed on hydroxybenzophenones. The reaction typically involves treating the compound with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid. This introduces the sulfonic acid (-SO₃H) group onto the aromatic ring, which dramatically increases the water solubility of the compound. Processes for preparing sulfonated 2-hydroxybenzophenones are well-established, primarily for their use as UV absorbers in cosmetics. google.com These methods can be adapted for the sulfonation of this compound to enhance its aqueous solubility.
The table below summarizes the common functional group interconversions applicable to the phenolic moieties of this compound, based on established reactions for analogous polyphenolic compounds.
Table 1: Summary of Derivatization Reactions on Phenolic Moieties
| Reaction Type | Reagent(s) | Catalyst/Conditions | Resulting Functional Group |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid (e.g., H₂SO₄) | Ester (-OC(O)R) |
| Acyl Halide (e.g., Benzoyl Chloride) | Base (e.g., Pyridine) | Ester (-OC(O)Ar) | |
| Carboxylic Acid + Fatty Alcohol | Lipase (e.g., Novozym 435) | Fatty Acid Ester (-OC(O)R) | |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K₂CO₃, NaH) | Ether (-OR) |
| Dialkyl Sulfate (e.g., Dimethyl Sulfate) | Base (e.g., NaOH) | Ether (-OR) | |
| Halogenation | Bromine (Br₂) | Solvent (e.g., CH₂Cl₂, AcOH) | Bromo (-Br) |
| Sulfuryl Chloride (SO₂Cl₂) | Solvent | Chloro (-Cl) | |
| Haloperoxidase + H₂O₂ + Halide Salt | Aqueous Buffer | Halo (-Cl, -Br, -I) | |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Heat | Sulfonic Acid (-SO₃H) |
Theoretical and Computational Chemistry Investigations of Bis 2,3,4 Trihydroxyphenyl Methanone
Quantum Mechanical Calculations for Electronic and Structural Properties
Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, electron distribution, and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
| Parameter | Description | Illustrative Value |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O: ~1.24 ÅC-C (aromatic): ~1.40 ÅC-O (hydroxyl): ~1.36 Å |
| Bond Angles (°) | The angle formed between three connected atoms. | C-C-C (aromatic ring): ~120°C-CO-C (keto bridge): ~118° |
| Dihedral Angle (°) | The angle between the planes of the two trihydroxyphenyl rings. | 45° - 55° |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 eV |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 eV |
| Energy Gap (eV) | The energy difference between LUMO and HOMO. | 3.5 to 4.5 eV |
| Note: The values in this table are illustrative examples based on typical DFT calculations for polyphenol compounds and are not specific experimental or calculated data for Bis(2,3,4-trihydroxyphenyl)methanone. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that represent a familiar Lewis structure, including lone pairs and bond orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (Ohydroxyl) | σ* (Caromatic-Caromatic) | 2 - 5 | Hyperconjugation |
| LP (Ohydroxyl) | π* (Caromatic=Caromatic) | 15 - 30 | Resonance/Delocalization |
| LP (Ocarbonyl) | σ* (Caromatic-H) | 0.5 - 1.5 | Weak Interaction |
| LP (Oortho-hydroxyl) | σ* (O-H) | > 20 | Intramolecular Hydrogen Bond |
| Note: This table presents hypothetical E(2) values to illustrate the types of intramolecular interactions that NBO analysis can quantify. LP denotes a lone pair orbital. |
Computational chemistry can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. DFT methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researcher.life The process involves using the optimized molecular geometry to compute the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then referenced against a standard compound, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
Calculated NMR spectra can help assign signals in experimental spectra, especially for complex molecules with overlapping peaks. nih.gov By comparing the calculated shifts for different possible isomers or conformers with the experimental data, the most likely structure in solution can be determined. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researcher.life
| Atom Type | Environment | Illustrative Calculated ¹H Shift (ppm) | Illustrative Calculated ¹³C Shift (ppm) |
| Carbonyl Carbon | C=O | - | 195 - 200 |
| Aromatic Carbons | C-OH | - | 145 - 155 |
| Aromatic Carbons | C-H | - | 105 - 120 |
| Aromatic Carbons | C-C=O | - | 125 - 135 |
| Hydroxyl Protons | O-H | 8.0 - 12.0 | - |
| Aromatic Protons | C-H | 6.0 - 7.5 | - |
| Note: The chemical shifts are illustrative and represent typical ranges for the functional groups present in this compound. Actual values would vary based on the specific electronic environment of each atom. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and potential interactions of a molecule with its environment over time.
This compound has several rotatable bonds, particularly the C-C bonds connecting the phenyl rings to the carbonyl carbon and the C-O bonds of the hydroxyl groups. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and determine the energy barriers between them.
Computational methods can systematically rotate key bonds and calculate the potential energy at each step, generating a potential energy surface. The minima on this surface correspond to stable or metastable conformers. For benzophenone-like structures, the twist of the phenyl rings is a dominant factor in determining stability, as it balances the steric hindrance between the rings and the electronic conjugation with the carbonyl group. nih.gov The presence of multiple hydroxyl groups allows for various intramolecular hydrogen bonding patterns, which can significantly influence the stability of different conformers.
In silico methods are used to predict how a molecule might interact with biological targets, such as proteins or nucleic acids, and to forecast its chemical reactivity.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. imrpress.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can identify the most likely binding mode and estimate the strength of the interaction, often expressed as a binding energy (in kcal/mol). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net A docking study could reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and amino acid residues in the protein's active site. nih.gov
Reactivity Prediction can be approached using conceptual DFT, which uses parameters derived from electronic structure calculations to describe a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface. ymerdigital.com Red regions (negative potential) indicate areas rich in electrons that are susceptible to electrophilic attack, such as the carbonyl oxygen. Blue regions (positive potential) are electron-deficient and prone to nucleophilic attack. Fukui functions can also be calculated to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks on an atom-by-atom basis. ymerdigital.com
| In Silico Method | Predicted Parameter | Illustrative Finding for a Protein Target |
| Molecular Docking | Binding Affinity (kcal/mol) | -7.0 to -10.0 |
| Key Interacting Residues | Hydrogen bonds with Asp, Glu, Ser; π-π stacking with Phe, Tyr | |
| MEP Analysis | Reactive Sites | Negative potential around carbonyl and hydroxyl oxygens (nucleophilic sites) |
| Fukui Functions | Site-specific Reactivity | Identification of specific aromatic carbons prone to electrophilic attack |
| Note: This table provides hypothetical results from in silico studies to illustrate the type of information that can be obtained. The specific findings would depend on the chosen protein target. |
Mechanistic Investigations of Biological Activities of Bis 2,3,4 Trihydroxyphenyl Methanone and Its Analogues
Elucidation of Antioxidant Mechanisms and Potency
The antioxidant properties of bis(2,3,4-trihydroxyphenyl)methanone and its analogues, such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708), have been evaluated through various in vitro assays. nih.govresearchgate.net These investigations reveal a potent capacity to neutralize free radicals and reduce oxidant species, largely attributed to the presence of multiple phenolic hydroxyl groups which can donate hydrogen atoms to stabilize radicals. nih.gov The compound with two phenolic rings and five hydroxyl groups, (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, has been identified as a particularly powerful antioxidant and radical scavenger. nih.govresearchgate.net
The direct radical scavenging capabilities of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives have been thoroughly assessed using several established methods. nih.govresearchgate.net These assays measure the ability of the compounds to quench stable and biologically relevant free radicals. The compound (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, in particular, demonstrated the most significant antioxidant and radical scavenging effects among the tested analogues. nih.gov
The methodologies employed include:
ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) Radical Scavenging: This assay measures the ability to scavenge the ABTS radical cation (ABTS•+). nih.govresearchgate.net
DPPH (1,1-diphenyl-2-picryl-hydrazyl) Radical Scavenging: This method assesses the capacity to donate a hydrogen atom or electron to the stable DPPH radical. nih.govresearchgate.net
DMPD (N,N-dimethyl-p-phenylenediamine) Radical Scavenging: This assay evaluates the scavenging of the DMPD radical cation. nih.govresearchgate.net
Superoxide (B77818) Anion Radical (O₂•−) Scavenging: This test determines the ability to neutralize the superoxide anion, a biologically significant reactive oxygen species. nih.govresearchgate.net
The collective results from these assays indicate that the synthesized phenolic compounds possess effective antioxidant power, comparable to standard antioxidants like Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), α-tocopherol, and trolox. nih.gov
The total reducing power of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives serves as a significant indicator of their potential antioxidant activity. nih.gov This capacity is evaluated by measuring the ability of the compounds to donate electrons and reduce an oxidant. Two primary assays have been utilized for this purpose:
FRAP (Ferric Reducing Antioxidant Power): This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which is indicated by an intense blue color. nih.govnih.gov
CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This method assesses the reduction of the cupric ion-neocuproine (Cu²⁺-Nc) complex to the cuprous (Cu⁺) form. nih.govnih.gov
Studies have confirmed the effective reducing power of these compounds, further substantiating their role as potent antioxidants. nih.govresearchgate.net
Enzymatic Inhibition Profiles and Kinetics
Beyond their antioxidant effects, certain analogues of this compound have been synthesized and evaluated for their ability to inhibit specific metalloenzymes, namely human carbonic anhydrase isoenzymes. tandfonline.comnih.govresearchgate.net
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and a series of its brominated derivatives have demonstrated inhibitory effects against two cytosolic human carbonic anhydrase (hCA) isoenzymes, hCA I and hCA II. tandfonline.comnih.govresearchgate.net These enzymes play crucial roles in various physiological processes, and their inhibition is a target for treating several conditions. tandfonline.comtandfonline.com All tested compounds in the series showed inhibitory activity against both isoenzymes. tandfonline.comresearchgate.net
The inhibitory potency of these compounds against hCA I and hCA II has been quantified by determining their IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) and Kᵢ (the inhibition constant) values. tandfonline.comnih.govresearchgate.net
The synthesized compounds demonstrated significant inhibition, with IC₅₀ values ranging from 3.22 to 54.28 μM for hCA I and from 18.52 to 142.01 μM for hCA II. tandfonline.comnih.govresearchgate.net Specific analogues showed particularly high potency. One derivative, compound 14 in the cited study, was the most effective inhibitor against hCA I, while another, compound 13 , showed the highest inhibition against hCA II. tandfonline.comnih.govresearchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone Analogues
| Compound | Target Enzyme | IC₅₀ (μM) | Kᵢ (μM) |
| Analogue Series | hCA I | 3.22 - 54.28 | - |
| Analogue Series | hCA II | 18.52 - 142.01 | - |
| Compound 14 | hCA I | 3.22 | 1.19 ± 1.4 |
| Compound 13 | hCA II | 18.52 | 3.25 ± 1.13 |
Data sourced from studies on (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives. tandfonline.comnih.govresearchgate.net
Human Carbonic Anhydrase (hCA) Isoenzyme Inhibition (hCA I and hCA II)
Proposed Binding Modes and Mechanistic Insights
Computational modeling and spectroscopic methods have been employed to elucidate the binding modes of bis(hydroxyphenyl) structures with their target enzymes. For instance, studies on bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, an analogue, reveal that its interaction with α-glucosidase is primarily driven by a combination of hydrophobic forces and hydrogen bonds. nih.govmdpi.com Molecular docking simulations suggest that the inhibitor molecule becomes completely buried within the binding pocket of α-glucosidase. mdpi.com Part of the molecule reaches the catalytic center, overlapping with the substrate's position, while the remainder extends toward the protein's surface. mdpi.com This binding is proposed to induce minor conformational changes in the enzyme. nih.govmdpi.com
Similarly, computational analyses of other bis(hydroxyphenyl) analogues targeting enzymes like 17β-hydroxysteroid dehydrogenase type 1 have identified different potential binding modes within the enzyme's active site. nih.gov For analogues of bis(benzo[b]furan-2-yl)methanones, molecular modeling suggests they can fit into the binding site of protein tyrosine kinases and may form a bidentate hydrogen bridge with the backbone in the hinge region of the enzyme. nih.gov These insights suggest that the arrangement of hydroxyl groups and the central carbonyl function of this compound are critical for establishing specific interactions, such as hydrogen bonds, with amino acid residues in the active sites of target enzymes.
Protein Tyrosine Kinase (PTK) Inhibitory Activity
Analogues of this compound have demonstrated notable inhibitory activity against protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling. A series of synthesized bis(benzo[b]furan-2-yl)methanones were tested for their ability to inhibit the autophosphorylation of Flt3 (fms-Like Tyrosine Kinase 3) and PDGFR (Platelet-Derived Growth Factor Receptor). nih.gov The most effective inhibitors in this series approached IC50 values of approximately 0.5 μM for both kinases. nih.gov
The inhibitory potency was found to be influenced by the substitution pattern on the aromatic rings. Specifically, the 5,5'-diamino and the 6,6'-dihydroxy substituted compounds were more active against Flt3. nih.gov The structural class of flavonoids, which share polyhydroxylated phenyl moieties, are also known inhibitors of PTKs. nih.gov Studies on these compounds indicate that hydroxyl groups, particularly at specific positions, are crucial for potent inhibition, while their replacement with methoxyl groups leads to a significant loss of activity. nih.gov Kinetic analyses of the flavone (B191248) apigenin (B1666066) showed it acts as a competitive inhibitor with respect to ATP, suggesting a binding interaction within the ATP-binding pocket of the kinase. nih.gov
Table 1: Protein Tyrosine Kinase Inhibitory Activity of Selected Analogues
| Compound Analogue | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| 5,5'-diamino bis(benzo[b]furan-2-yl)methanone | Flt3 | ~0.5 µM |
| 6,6'-dihydroxy bis(benzo[b]furan-2-yl)methanone | Flt3 | ~0.5 µM |
| 5,5'-dimethoxy bis(benzo[b]furan-2-yl)methanone | PDGFR | ~0.5 µM |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The bromophenol analogue, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), is a particularly potent competitive inhibitor of α-glucosidase, with a reported IC50 value of 0.098 μM. mdpi.com The inhibitory mechanism involves the binding of BDDE to the enzyme, which quenches the intrinsic fluorescence of α-glucosidase in a concentration-dependent manner, indicating a direct interaction and alteration of the enzyme's microenvironment. mdpi.comresearchgate.net
This interaction hinders the substrate from accessing the catalytic site. mdpi.com Another related compound, 3,4,5-trihydroxybiphenyl (THB), exhibits a non-competitive and reversible inhibitory effect on α-glucosidase. nih.gov The potent activity of these analogues suggests that the polyhydroxylated phenyl rings are key pharmacophoric elements for interacting with the active site of α-glucosidase.
Table 2: Alpha-Glucosidase Inhibition by Related Compounds
| Compound | Inhibition Type | IC50 | Ki |
|---|---|---|---|
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Competitive | 0.098 µM | N/A |
| 3,4,5-Trihydroxybiphenyl (THB) | Non-competitive | 11.52 µM | 26.26 ± 4.95 µM |
Other Enzyme Targets (e.g., Aldose Reductase, Dengue Virus NS3 Protease)
Aldose Reductase: This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes. unipi.itmdpi.com Therefore, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. nih.govnih.gov The active site of aldose reductase contains a rigid "anion-binding pocket" and a more flexible hydrophobic "specificity pocket". unipi.it Many known ARIs are polyphenolic compounds, suggesting that the structure of this compound is suitable for investigation against this target. mdpi.com
Dengue Virus NS3 Protease: The Dengue virus NS2B-NS3 protease (NS2B-NS3pro) is a serine protease essential for the cleavage of the viral polyprotein, a step required for viral replication and maturation. nih.govnih.govmdpi.com This makes it a prime target for the development of antiviral drugs. researchgate.netresearchgate.net The enzyme possesses a classic Ser-His-Asp catalytic triad. nih.govmdpi.com The development of inhibitors has been challenging, but the essential nature of the enzyme continues to drive research into new potential inhibitory scaffolds. researchgate.net The polyhydroxylated structure of this compound presents a chemical motif that could potentially interact with the active site of this viral protease.
Cellular Mechanisms of Antiproliferative Activity
Modulation of Cellular Signaling Pathways and Cell Proliferation
The decision for a cell to proliferate is tightly controlled by a network of signaling pathways that integrate extracellular and intracellular cues. nih.gov Key pathways governing cell proliferation include the PI3K/AKT/mTOR and JAK/STAT cascades. mdpi.comnih.gov Dysregulation of these pathways is a hallmark of cancer. mdpi.com
Compounds with structures similar to this compound have been shown to exert antiproliferative effects by modulating these pathways. For example, the flavonoid apigenin can halt the ATP binding site of PI3K, which in turn reduces the activity of its downstream effector AKT, a central node in promoting cell growth and survival. mdpi.com Furthermore, the JAK/STAT signaling cascade, which is responsible for mediating cellular responses to cytokines and is involved in cell division and tumorigenesis, is another potential target. mdpi.comnih.gov The signal transducer and activator of transcription 3 (STAT3) is often considered a key target for cancer therapy, and its inhibition can suppress cell proliferation. nih.gov It is plausible that this compound exerts its antiproliferative effects by interfering with the phosphorylation events central to these signaling cascades, thereby halting the cell cycle. nih.gov
Selective Inhibition of Key Enzymes in Cancer Pathways (e.g., PARP-1)
Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the repair of single-strand breaks. nih.govnih.gov In many types of cancer, PARP-1 is overexpressed. nih.gov The inhibition of PARP-1 is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov This concept, known as synthetic lethality, occurs because inhibiting PARP-1 in these cancer cells prevents them from repairing DNA damage, leading to an accumulation of genomic instability and ultimately cell death. nih.gov
PARP inhibitors typically contain a nicotinamide/benzamide pharmacophore that competes with the natural substrate (NAD+) for the catalytic pocket of the enzyme. nih.gov While direct inhibition of PARP-1 by this compound has not been extensively detailed, the exploration of novel scaffolds for PARP-1 inhibition is an active area of research. The inhibition of such a key enzyme in DNA repair represents a potential mechanism for the observed antiproliferative activities of certain compounds in cancer cells. nih.govsemanticscholar.org By preventing DNA repair, PARP-1 inhibition can lead to the activation of apoptotic pathways in cancer cells. nih.gov
Role of Reactive Oxygen Species (ROS) Production in Cytotoxic Effects
Polyphenolic compounds, including benzophenone (B1666685) derivatives, exhibit a dual role in modulating reactive oxygen species (ROS), acting as both antioxidants and pro-oxidants. researchgate.netmdpi.comnih.gov This paradoxical behavior is central to their cytotoxic effects against cancer cells. nih.gov The pro-oxidant activity of polyphenols can lead to an increase in intracellular ROS levels, which, upon reaching a toxic threshold, can induce cellular damage and trigger apoptosis. nih.govnih.gov
The generation of ROS by polyphenols is thought to occur through various mechanisms, including their interaction with metal ions and the autoxidation of their phenolic structures. nih.gov This increased oxidative stress can lead to the damage of vital cellular components such as lipids, proteins, and DNA, ultimately culminating in cell death. nih.gov The cytotoxic effects of some natural benzophenones have been well-documented, and these effects are often attributed to their ability to induce apoptosis through ROS-mediated pathways. rsc.org While direct studies on this compound are unavailable, its polyphenolic nature, characterized by multiple hydroxyl groups on the phenyl rings, suggests a high potential for engaging in redox cycling and ROS production, thereby contributing to potential cytotoxic activities.
It is the delicate balance between their antioxidant and pro-oxidant effects that dictates the ultimate biological outcome. researchgate.netmdpi.com In the context of cancer therapy, the ability of polyphenolic compounds to selectively induce oxidative stress in cancer cells, which often have a compromised antioxidant defense system, is a promising area of research. nih.gov
Mechanistic Basis of Antimicrobial Efficacy
Polyphenolic benzophenones have demonstrated notable antimicrobial properties, and their mechanisms of action are multifaceted, often involving disruption of microbial cellular processes. rsc.orgnih.gov
Several studies have highlighted the potential of polyphenolic compounds, including benzophenone derivatives, as antibacterial agents against pathogenic bacteria like Staphylococcus aureus. nih.govrepec.orgbsb-muenchen.de The mechanisms underlying this activity are diverse and can include the disruption of the bacterial cell membrane, the inhibition of key bacterial enzymes and virulence factors, and the suppression of biofilm formation. nih.govnih.gov
For instance, some benzophenone derivatives have shown moderate activity against Staphylococcus aureus. nih.gov The antibacterial efficacy of polyphenols against S. aureus is often attributed to their ability to damage the bacterial membrane. nih.gov A study on a novel bis(hydroxyphenyl)methanone derivative, while not the specific compound of interest, showed slight antibacterial activity against S. aureus at a concentration of 100 µg/mL. mdpi.com Research on other benzophenone derivatives has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) for some compounds being in the low microgram per milliliter range. jst.go.jp
The structural features of these molecules, particularly the presence and position of hydroxyl groups, play a crucial role in their antibacterial potency. nih.gov The multiple hydroxyl groups in this compound suggest that it could potentially interact with bacterial cell surfaces and proteins, thereby exerting an antibacterial effect.
Table 1: Antibacterial Activity of Selected Benzophenone Analogues against Staphylococcus aureus
| Compound/Analogue | Strain | Activity (MIC in µg/mL) | Reference |
| Nemorosone | S. aureus | Moderate Activity | nih.gov |
| Guttiferone A | S. aureus | Moderate Activity | nih.gov |
| Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone | S. aureus (CIP 4.83) | Slight activity at 100 µg/mL | mdpi.com |
| Garcinol | MRSA | 3.1-12.5 | jst.go.jp |
| Isogarcinol | MRSA | >100 | jst.go.jp |
| Xanthochymol | MRSA | 3.1-12.5 | jst.go.jp |
Note: This table presents data for analogues of this compound due to the absence of specific data for the named compound.
The antifungal properties of benzophenones and their analogues have also been a subject of investigation. rsc.orgecu.edumdpi.com Polyprenylated benzophenones, for example, have demonstrated antifungal activity against various Candida species. ecu.edu One particular analogue, Guttiferone A, exhibited a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) in the range of 1-10 µM/mL against oral Candida species. ecu.edu
A study on a series of halogenated bis(hydroxyphenyl)methanes revealed that some of these compounds were active against Candida albicans, Aspergillus fumigatus, and various Trichophyton species. nih.gov Although this compound is not halogenated, this highlights the potential of the core bis(hydroxyphenyl)methanone structure in antifungal activity. Conversely, a study on a different bis(hydroxyphenyl)methanone derivative found no antifungal activity against Saccharomyces cerevisiae. mdpi.com This variability underscores the importance of the specific substitution patterns on the phenyl rings in determining the antifungal spectrum and potency.
The mechanism of antifungal action for polyphenolic compounds can involve the disruption of the fungal cell membrane and the inhibition of enzymes essential for fungal growth. nih.gov The extensive hydroxylation of this compound suggests it may have the potential to interact with fungal cell wall components and membrane proteins, which could lead to antifungal effects.
Table 2: Antifungal Activity of Selected Benzophenone Analogues
| Compound/Analogue | Fungal Species | Activity | Reference |
| Guttiferone A | Candida spp. | MIC/MFC: 1-10 µM/mL | ecu.edu |
| 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton spp. | Most active among tested compounds | nih.gov |
| Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone | Saccharomyces cerevisiae (ATCC 28383) | No activity | mdpi.com |
Note: This table presents data for analogues of this compound due to the absence of specific data for the named compound.
Structure Activity Relationship Sar Studies of Bis 2,3,4 Trihydroxyphenyl Methanone and Its Analogues
Correlating Hydroxylation Patterns and Substituent Effects with Biological Potency
The number and position of hydroxyl (-OH) groups on the phenyl rings of benzophenone (B1666685) derivatives play a crucial role in determining their biological potency, particularly their antioxidant and enzyme inhibitory activities. The presence of multiple hydroxyl groups is a key factor in the radical scavenging and enzyme inhibitory activities of these compounds.
Studies on a series of polyhydroxybenzophenones have demonstrated that the inhibitory activity against enzymes like α-glucosidase is significantly influenced by the hydroxylation pattern. For instance, (2,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone shows potent α-glucosidase inhibition. The specific arrangement of these hydroxyl groups facilitates interactions with the active site of the enzyme, leading to enhanced inhibitory effects.
The antioxidant capacity of polyhydroxybenzophenones is also strongly correlated with the hydroxylation pattern. Compounds with vicinal hydroxyl groups, such as the 2,3,4-trihydroxy arrangement in Bis(2,3,4-trihydroxyphenyl)methanone, are particularly effective antioxidants. This is attributed to their ability to donate hydrogen atoms and stabilize the resulting phenoxyl radicals through resonance. The antioxidant potency of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708), a compound with five hydroxyl groups, underscores the importance of the number of these functional groups.
Interactive Table: Antioxidant and Enzyme Inhibitory Activities of Polyhydroxybenzophenones.
| Compound Name | Structure | Antioxidant Activity (DPPH Scavenging IC50, µM) | α-Glucosidase Inhibition (IC50, µM) | Xanthine Oxidase Inhibition (IC50, µM) |
| (2,4-Dihydroxyphenyl)(phenyl)methanone | - | >1000 | - | |
| (2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone | - | 730.1 | - | |
| (2,4-Dihydroxyphenyl)(2,4-dihydroxyphenyl)methanone | - | 180.5 | 47.59 | |
| (2,4-Dihydroxyphenyl)(2,6-dihydroxyphenyl)methanone | - | 120.7 | - | |
| (2,4-Dihydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone | - | 10.62 | - | |
| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | Potent | - | - | |
| 3,4,5,2',3',4'-Hexahydroxybenzophenone | - | - | 69.40 | |
| 4,4'-Dihydroxybenzophenone | - | - | 82.94 |
Influence of Halogenation (e.g., Bromine) on Enzyme Inhibition and Antioxidant Capacity
The introduction of halogen atoms, such as bromine, into the structure of this compound and its analogues can significantly modulate their biological activities. Halogenation can alter the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
Research on brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has shown that these compounds retain effective antioxidant power. The presence of bromine atoms can enhance the antioxidant capacity in some assays. This enhancement is attributed to the electron-donating effect of the bromine atom, which can further stabilize the phenoxyl radical formed during the scavenging process. The position of bromination on the aromatic rings is a critical determinant of this effect.
The influence of halogenation extends to enzyme inhibition as well. While specific data on the enzyme inhibitory activity of brominated this compound is limited, studies on other halogenated benzophenones suggest that such modifications can lead to potent inhibitors. For example, certain chlorinated benzophenone derivatives have shown significant inhibitory activity against various enzymes. The size and electronegativity of the halogen atom can influence the binding affinity of the compound to the enzyme's active site.
Interactive Table: Antioxidant Activities of Brominated (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone Derivatives.
| Compound Name | Structure | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (IC50, µg/mL) | Superoxide (B77818) Radical Scavenging Activity (%) |
| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | 2.1 ± 0.1 | 3.5 ± 0.2 | 75.3 ± 1.2 | |
| (5-Bromo-3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | 2.5 ± 0.1 | 3.9 ± 0.3 | 72.1 ± 1.5 | |
| (3,4-Dihydroxyphenyl)(5-bromo-2,3,4-trihydroxyphenyl)methanone | 2.3 ± 0.2 | 3.7 ± 0.2 | 74.5 ± 1.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can provide valuable insights into the key molecular features that determine their antioxidant and enzyme inhibitory potencies.
In a typical QSAR study for this class of compounds, a set of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of aromatic rings).
Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms).
Steric descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic structure (e.g., HOMO and LUMO energies).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition or antioxidant capacity).
For polyhydroxybenzophenones, QSAR models have indicated that descriptors related to the electronic properties and the presence of hydrogen bond donors (hydroxyl groups) are often crucial for predicting their antioxidant activity. For instance, the number of hydroxyl groups and their positions, which influence the ease of hydrogen atom donation, are key parameters in such models.
Design Principles for Modulating and Enhancing Specific Biological Activities
The insights gained from SAR and QSAR studies provide a rational basis for the design of new this compound analogues with modulated and enhanced biological activities. Key design principles include:
Optimizing Hydroxylation Patterns: The number and placement of hydroxyl groups are paramount. To enhance antioxidant activity, introducing additional hydroxyl groups, particularly in ortho or para positions to existing ones, can be beneficial. For specific enzyme inhibition, the hydroxylation pattern should be tailored to match the topology and hydrogen bonding requirements of the enzyme's active site.
Strategic Halogenation: The introduction of halogens, such as bromine, at specific positions can enhance biological activity. Halogenation can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electronic effects of halogens can modulate the reactivity of the hydroxyl groups, thereby influencing antioxidant and enzyme inhibitory potency. The choice of halogen and its position should be carefully considered to avoid steric clashes within the target's binding site.
Modifying the Benzophenone Scaffold: Alterations to the core benzophenone structure can also be explored. For example, introducing different substituents on the phenyl rings can fine-tune the electronic and steric properties of the molecule. Replacing one of the phenyl rings with a different aromatic or heterocyclic system could also lead to novel compounds with improved activity profiles.
Utilizing Bioisosteric Replacements: The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be applied. For instance, replacing a hydroxyl group with a thiol (-SH) or an amino (-NH2) group could lead to compounds with altered but potentially beneficial biological activities.
By systematically applying these design principles, it is possible to develop novel analogues of this compound with optimized potency and selectivity for specific biological targets.
Occurrence and Biosynthetic Considerations
Identification and Isolation from Natural Sources (e.g., Marine Algae)
Based on available scientific data, the compound Bis(2,3,4-trihydroxyphenyl)methanone has not been reported as a naturally occurring product isolated directly from marine algae or any other natural source. However, the marine environment, particularly marine-derived fungi, has been shown to be a source of other structurally related polyhydroxylated benzophenone (B1666685) derivatives.
For instance, a study on the endophytic fungus Penicillium chrysogenum AD-1540, isolated from the inner tissue of the marine red alga Grateloupia turuturu, led to the identification of two new benzophenone derivatives: chryxanthone A and chryxanthone B nih.govmdpi.com. These compounds, while not identical to this compound, represent examples of polyhydroxylated benzophenones originating from a marine algal habitat.
The isolation and identification of these compounds involved standard chromatographic and spectroscopic techniques. The fungal strain was cultured, and the resulting broth was extracted with an organic solvent. The crude extract was then subjected to a series of chromatographic separations, including column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds. The structures of chryxanthone A and chryxanthone B were then elucidated using comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) nih.govmdpi.com.
Below is a table summarizing the benzophenone derivatives isolated from the marine-derived endophytic fungus Penicillium chrysogenum.
| Compound Name | Molecular Formula | Source Organism | Host Organism |
| Chryxanthone A | C₂₁H₂₀O₇ | Penicillium chrysogenum AD-1540 | Grateloupia turuturu (Marine Red Alga) |
| Chryxanthone B | C₂₁H₂₀O₈ | Penicillium chrysogenum AD-1540 | Grateloupia turuturu (Marine Red Alga) |
Postulated Biosynthetic Pathways of Polyhydroxylated Benzophenones in Nature
The biosynthesis of benzophenones in nature is generally understood to proceed through a mixed pathway involving intermediates from both the shikimate and the polyketide pathways researchgate.net. The core benzophenone structure is assembled by the enzyme benzophenone synthase (BPS), which is a type III polyketide synthase wikipedia.org.
The biosynthesis is initiated with a starter molecule, typically benzoyl-CoA, which is derived from the shikimate pathway product, L-phenylalanine. Benzophenone synthase then catalyzes the sequential condensation of this starter unit with three molecules of malonyl-CoA, an extender unit from the polyketide pathway. This series of Claisen condensations results in a linear tetraketide intermediate which then undergoes intramolecular cyclization and aromatization to form the fundamental benzophenone scaffold researchgate.net.
The extensive hydroxylation seen in compounds like this compound is believed to occur through subsequent modification of the initial benzophenone core. These hydroxylation reactions are typically catalyzed by a variety of oxidoreductase enzymes, most notably cytochrome P450 monooxygenases and flavin-dependent monooxygenases nih.govnih.govresearchgate.net. These enzymes are capable of introducing hydroxyl groups at specific positions on the aromatic rings.
For the formation of this compound, it is postulated that a series of regioselective hydroxylation events would occur on both phenyl rings of a benzophenone precursor. The exact sequence and the specific enzymes involved in the biosynthesis of this particular hexahydroxylated benzophenone are not known, as the compound has not been isolated from a natural source. However, the general enzymatic machinery for such transformations is well-documented in various organisms.
The postulated key enzymatic steps in the biosynthesis of a polyhydroxylated benzophenone are summarized in the table below.
| Enzyme/Enzyme Class | Role in Biosynthesis | Precursor(s) | Product |
| Enzymes of the Shikimate Pathway | Formation of L-phenylalanine | Phosphoenolpyruvate, Erythrose 4-phosphate | L-phenylalanine |
| Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL) | Conversion of L-phenylalanine to Benzoyl-CoA (via intermediates) | L-phenylalanine | Benzoyl-CoA |
| Benzophenone Synthase (BPS) | Formation of the benzophenone scaffold | Benzoyl-CoA, Malonyl-CoA | 2,4,6-trihydroxybenzophenone (or other simple benzophenone) |
| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of the aromatic rings | Benzophenone precursor, NADPH, O₂ | Hydroxylated benzophenone |
| Flavin-dependent Monooxygenases | Regioselective hydroxylation of the aromatic rings | Benzophenone precursor, NAD(P)H, FAD, O₂ | Hydroxylated benzophenone |
Future Research Directions and Unresolved Questions
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
Currently, detailed chemoenzymatic or biocatalytic methods for the synthesis of Bis(2,3,4-trihydroxyphenyl)methanone have not been reported in scientific literature. Future research could focus on developing sustainable and efficient enzymatic approaches for its production. This would involve screening for novel enzymes or engineering existing ones with the desired catalytic activity.
Potential Research Avenues:
| Research Focus | Potential Enzymes/Methods | Desired Outcomes |
| Enzymatic Acylation | Lipases, Esterases | High-yield, regioselective synthesis from appropriate precursors. |
| Whole-Cell Biotransformation | Genetically engineered microorganisms | Sustainable production from simple starting materials. |
| Tandem Catalysis | Combination of chemical and enzymatic steps | Optimized synthetic pathways with improved efficiency and reduced waste. |
Discovery of Novel Molecular Targets and Cellular Pathways Impacted by the Compound
The biological effects of this compound are entirely unknown. A crucial area of future research will be to identify its molecular targets and elucidate the cellular pathways it may modulate. High-throughput screening and "omics" technologies will be instrumental in this discovery phase.
Unresolved Questions:
Does the compound exhibit any significant biological activity (e.g., antioxidant, anti-inflammatory, antimicrobial)?
What specific proteins or nucleic acids does it interact with?
Which signaling or metabolic pathways are perturbed upon cellular exposure to the compound?
Could its polyhydroxylated structure enable it to act as a metal chelator or a modulator of enzymes sensitive to redox state?
Advancement of Computational Approaches for Predictive Modeling
In the absence of experimental data, computational modeling offers a powerful tool for predicting the properties and potential biological activities of this compound. In silico studies can guide future experimental work and provide initial hypotheses about the compound's behavior.
Potential Computational Studies:
| Modeling Technique | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | To understand the electronic structure and reactivity. | Prediction of spectroscopic properties, ionization potential, and electron affinity. |
| Molecular Docking | To identify potential protein binding partners. | A prioritized list of potential molecular targets for experimental validation. |
| Quantitative Structure-Activity Relationship (QSAR) | To predict biological activity based on structural features. | Hypotheses regarding potential therapeutic or toxic effects. |
Exploration of Non-Biological Applications (e.g., Material Science, Advanced Analytical Probes)
Beyond its potential biological roles, the unique structure of this compound suggests it may have applications in other scientific and technological fields. Its multiple hydroxyl groups and benzophenone (B1666685) core could impart useful properties for materials science and analytical chemistry. A patent has mentioned the use of this compound in a photoresistant polymer, indicating a potential application in the electronics industry.
Potential Non-Biological Applications:
Material Science: The polyhydroxylated nature of the compound could make it a useful monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as thermal stability or adhesive characteristics.
Advanced Analytical Probes: The compound's structure could be modified to create fluorescent or colorimetric sensors for the detection of specific metal ions or other analytes. The benzophenone moiety also suggests potential as a photocrosslinking agent for various applications.
Q & A
Q. What synthetic methodologies are recommended for Bis(2,3,4-trihydroxyphenyl)methanone, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using gallic acid derivatives. Key steps include:
- Step 1: React 2,3,4-trihydroxybenzoic acid with benzoyl chloride in anhydrous conditions using AlCl₃ as a catalyst .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol/water to achieve >95% purity. Monitor purity using HPLC (C18 column, UV detection at 280 nm) .
Q. How should researchers evaluate the antioxidant activity of this compound experimentally?
Methodological Answer: Use standardized assays to quantify radical scavenging:
- DPPH Assay: Prepare 0.1 mM DPPH in methanol, incubate with compound (0–100 µM) for 30 min, measure absorbance at 517 nm. Calculate IC₅₀ values using nonlinear regression .
- ABTS Assay: Generate ABTS⁺ radicals by reacting ABTS with potassium persulfate. Measure reduction at 734 nm after 6 min. Compare activity to Trolox as a reference standard .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identify phenolic absorption bands (250–300 nm) and quantify solubility in buffers .
- NMR (¹H/¹³C): Assign hydroxyl proton signals (δ 8.5–9.5 ppm) and aromatic carbons (δ 100–160 ppm) to confirm substitution patterns .
- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 230.22 (C₁₃H₁₀O₄) .
Advanced Research Questions
Q. How does this compound inhibit carbonic anhydrase isoenzymes, and what structural features drive selectivity?
Methodological Answer:
- Mechanism: The compound acts as a competitive inhibitor by coordinating Zn²⁺ in the enzyme’s active site via its hydroxyl groups. Use stopped-flow CO₂ hydration assays (pH 7.4, 20°C) to measure inhibition constants (Kᵢ) .
- Structural Insights: Perform molecular docking (e.g., AutoDock Vina) to map interactions with hCA I/II isoforms. The 2,3,4-trihydroxyphenyl moiety shows higher affinity for hCA II due to hydrogen bonding with Thr199 and Glu106 .
Q. How can researchers resolve contradictions in reported acetylcholinesterase (AChE) inhibition data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions or enzyme sources. Standardize protocols:
- Enzyme Source: Use recombinant human AChE (vs. electric eel) to avoid species-specific variations.
- Ellman’s Assay Optimization: Pre-incubate compound with AChE (10 min, 25°C) before adding DTNB and acetylthiocholine. Adjust pH to 8.0 and include 0.1% BSA to minimize nonspecific binding .
- Control for Auto-Oxidation: Include catalase (100 U/mL) to prevent false positives from phenolic oxidation .
Q. What strategies enhance the compound’s stability in biological assays given its polyphenolic structure?
Methodological Answer:
Q. How can molecular docking predict interactions between this compound and antioxidant enzymes like SOD or catalase?
Methodological Answer:
- Software: Use PLIP (Protein-Ligand Interaction Profiler) to analyze hydrogen bonds, hydrophobic contacts, and π-π stacking .
- Protocol: Dock the compound into SOD’s active site (PDB: 1SXA). The 2,3,4-trihydroxy groups form hydrogen bonds with His48 and Asp83, while the phenyl ring interacts with Val7 via van der Waals forces .
Q. What derivatives of this compound show improved bioactivity, and how are they synthesized?
Methodological Answer:
- Methylation: Protect hydroxyl groups with methyl iodide (K₂CO₃, DMF) to enhance membrane permeability.
- Sulfonation: React with chlorosulfonic acid to introduce sulfonate groups, improving water solubility.
- Activity Testing: Derivatives with 4-O-methylation show 3-fold higher AChE inhibition (IC₅₀ = 12 µM vs. 35 µM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
